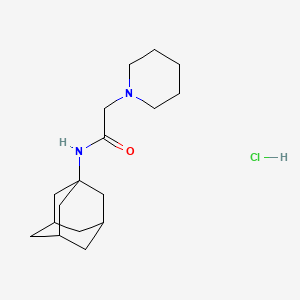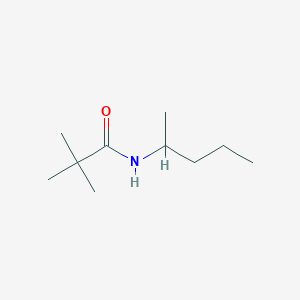![molecular formula C18H13N3O5 B5397200 6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5397200.png)
6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). It was first synthesized in 1994 by scientists at Pfizer, and since then, it has been extensively studied for its potential use in cancer treatment.
作用机制
6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone works by inhibiting the activity of the EGFR, a receptor that is overexpressed in many types of cancer. The EGFR plays a key role in the growth and proliferation of cancer cells, and by inhibiting its activity, 6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of the EGFR and downstream signaling pathways, which are involved in cell growth and survival. In addition, 6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone is its specificity for the EGFR. Unlike other EGFR inhibitors, such as gefitinib and erlotinib, 6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone does not inhibit other receptor tyrosine kinases, which can lead to unwanted side effects. However, one limitation of 6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone is its poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
未来方向
There are several future directions for the study of 6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the study of the combination of 6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone with other cancer treatments, such as immunotherapy. Finally, there is a need for more studies to determine the safety and efficacy of 6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone in humans, particularly in the treatment of different types of cancer.
合成方法
The synthesis of 6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone involves several steps, including the condensation of 3-phenoxybenzaldehyde with ethyl cyanoacetate to form 2-(3-phenoxyphenyl)acrylic acid ethyl ester. This compound is then reacted with 2-amino-4,6-dinitrophenol to form 6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone. The final product is obtained after purification and isolation.
科学研究应用
6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and it has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In addition, 6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and psoriasis.
属性
IUPAC Name |
4-hydroxy-5-nitro-2-[(Z)-2-(3-phenoxyphenyl)ethenyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-17-16(21(24)25)18(23)20-15(19-17)10-9-12-5-4-8-14(11-12)26-13-6-2-1-3-7-13/h1-11H,(H2,19,20,22,23)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCDQFZZCZFJQB-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\C3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5397140.png)
![6-[3-(hydroxymethyl)piperidin-1-yl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5397144.png)
![N-(1H-imidazol-2-ylmethyl)-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5397150.png)
![2-[methyl(phenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B5397152.png)
![(2-furylmethyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine](/img/structure/B5397159.png)
![4-(4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5397161.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5397168.png)
![2-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5397176.png)

![4-({4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5397185.png)
![5-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5397201.png)

![N-[2-(4-methoxyphenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5397224.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}tetrahydrofuran-3-carboxamide](/img/structure/B5397232.png)